

# Application Note and Protocol: Determination of Sulfuric Acid Concentration using Potentiometric Titration

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## Compound of Interest

Compound Name: Sulfuric acid

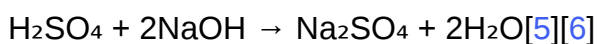
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## Introduction

Potentiometric titration is a highly accurate analytical method used to determine the concentration of an analyte in a solution.[1][2][3] Unlike traditional titrations that rely on visual indicators, this technique measures the change in electric potential (or pH) of the solution as a titrant of known concentration is added.[1][2] This method offers superior precision, especially for colored or turbid solutions, and provides more reliable data than titrations using chemical indicators.[2][4]

This document provides a detailed protocol for determining the concentration of an unknown **sulfuric acid** (H<sub>2</sub>SO<sub>4</sub>) solution by potentiometric titration with a standardized sodium hydroxide (NaOH) solution. **Sulfuric acid** is a strong diprotic acid that reacts with sodium hydroxide in a neutralization reaction.[5] Although it has two acidic protons, the leveling effect of water causes both protons to titrate simultaneously, resulting in a single, sharp inflection point on the titration curve that corresponds to the complete neutralization of the acid.[6] The overall reaction is:



This protocol is intended for researchers, scientists, and quality control professionals in various fields, including drug development and chemical manufacturing.

## Experimental Protocol

## Required Equipment and Reagents

- Equipment:
  - Potentiometer or pH meter with a high-impedance input
  - Combined pH glass electrode or a separate glass indicator electrode and a reference electrode (e.g., Ag/AgCl)[1][4]
  - 50 mL Class A burette
  - Magnetic stirrer and stir bars
  - Beakers (150 mL or 250 mL)
  - Volumetric pipettes (e.g., 10 mL or 25 mL, Class A)
  - Standard laboratory glassware
  - Computer with data logging software (optional, but recommended)
- Reagents:
  - Unknown **sulfuric acid** ( $\text{H}_2\text{SO}_4$ ) solution
  - Standardized 0.1 M Sodium Hydroxide (NaOH) solution (titrant). The solution should be protected from atmospheric  $\text{CO}_2$  by using a soda-lime guard tube.[7]
  - Deionized (DI) water
  - Standard pH buffer solutions (e.g., pH 4.00, 7.00, and 10.00) for calibration[4]

## Instrument and Electrode Preparation

- pH Meter Calibration: Turn on the pH meter and allow it to warm up as per the manufacturer's instructions. Calibrate the instrument using at least two standard buffer solutions (e.g., pH 4.00 and 7.00) that bracket the expected pH range of the titration.[4]

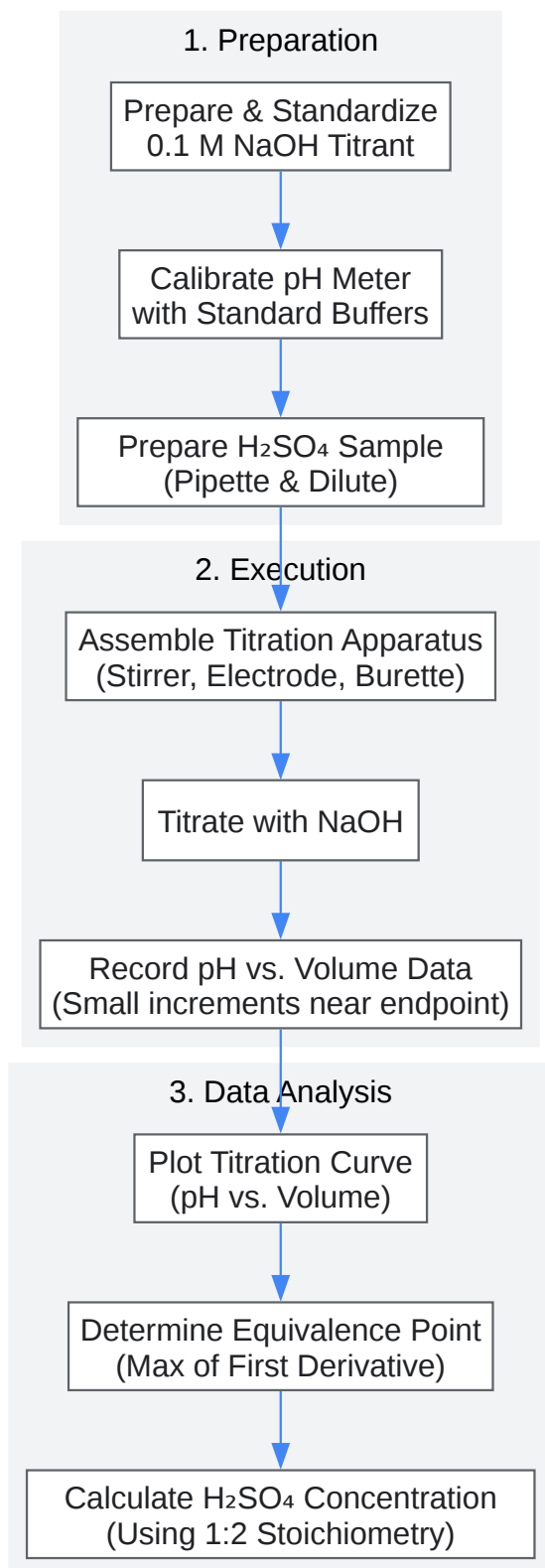
- Electrode Conditioning: Rinse the pH electrode thoroughly with DI water and gently blot it dry with a lint-free tissue. Never allow the glass electrode to become dry for extended periods.<sup>[7]</sup>

## Titration Procedure

- Sample Preparation:
  - Accurately pipette a specific volume (e.g., 20.00 mL) of the unknown **sulfuric acid** solution into a 250 mL beaker.
  - Add approximately 50-80 mL of DI water to ensure the electrode tip is fully submerged during the measurement.<sup>[5]</sup> The exact volume of water does not affect the stoichiometry of the reaction.
  - Place a magnetic stir bar into the beaker.
- Titration Setup:
  - Position the beaker on the magnetic stirrer.
  - Immerse the pH electrode in the solution, ensuring the tip does not come into contact with the stir bar.
  - Set the stirrer to a moderate speed to ensure gentle, continuous mixing without creating a vortex.
  - Fill the burette with the standardized 0.1 M NaOH solution, ensuring no air bubbles are present in the tip. Record the initial burette volume.
- Performing the Titration:
  - Record the initial pH of the **sulfuric acid** solution before adding any titrant.
  - Begin adding the NaOH titrant in larger increments (e.g., 1.0 mL) at the start of the titration.
  - After each increment, wait for the pH reading to stabilize, then record the pH and the total volume of titrant added.

- As the pH begins to change more rapidly, reduce the increment size to 0.2 mL, and then to 0.1 mL or drop-wise when approaching the equivalence point (the region of the most rapid pH change).<sup>[7]</sup>
- Continue adding titrant past the equivalence point until the pH begins to plateau.

## Workflow Diagram



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